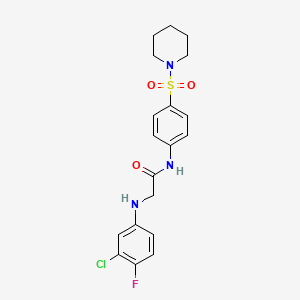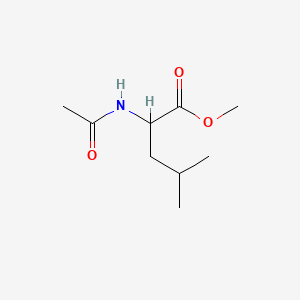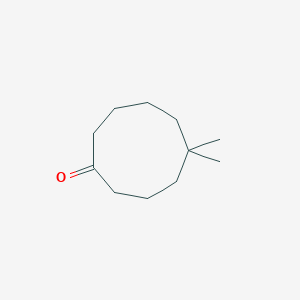
Buprenorphine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buprenorphine-D4 solution is a certified reference material used primarily in forensic and toxicological analysis. It is a deuterated form of buprenorphine, a semi-synthetic opioid derived from thebaine. Buprenorphine is widely used in the treatment of moderate to severe pain and opioid addiction. The deuterated form, this compound, is used as an internal standard in analytical methods such as gas chromatography and liquid chromatography coupled with mass spectrometry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Buprenorphine-D4 involves the incorporation of deuterium atoms into the buprenorphine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with thebaine, which undergoes several steps including oxidation, reduction, and substitution reactions to form buprenorphine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is then dissolved in methanol to a concentration of 1.0 mg/mL and packaged in 1 mL ampules .
化学反応の分析
Types of Reactions: Buprenorphine-D4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of buprenorphine can yield norbuprenorphine, while reduction can regenerate buprenorphine from its oxidized form .
科学的研究の応用
Buprenorphine-D4 solution is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in analytical methods to ensure accuracy and precision in quantifying buprenorphine and its metabolites.
Biology: In studies investigating the metabolism and pharmacokinetics of buprenorphine.
Medicine: In clinical toxicology and pain prescription monitoring to detect and quantify buprenorphine levels in biological samples.
Industry: In quality control and validation of analytical methods used in pharmaceutical manufacturing
作用機序
Buprenorphine-D4, like buprenorphine, acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action results in analgesic effects and reduced potential for abuse compared to full opioid agonists. The high affinity for the mu-opioid receptor allows it to displace other opioids, reducing withdrawal symptoms and cravings in opioid-dependent individuals .
類似化合物との比較
Buprenorphine: The non-deuterated form used in pain management and opioid addiction treatment.
Norbuprenorphine: A major metabolite of buprenorphine with similar pharmacological activity.
Buprenorphine-3-glucuronide: A glucuronide conjugate of buprenorphine involved in its metabolism.
Uniqueness: Buprenorphine-D4 is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical methods. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification of buprenorphine in complex biological matrices .
特性
分子式 |
C29H41NO4 |
|---|---|
分子量 |
471.7 g/mol |
IUPAC名 |
(1S,2S,6R,14R,15R,16R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1/i6D2,16D2/t17?,20-,21-,24-,26+,27-,28+,29- |
InChIキー |
RMRJXGBAOAMLHD-UHGBJPCQSA-N |
異性体SMILES |
[2H]C1(CC1C([2H])([2H])N2CC[C@]34[C@@H]5[C@]6(CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)C[C@@H]6[C@@](C)(C(C)(C)C)O)OC)[2H] |
正規SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11937234.png)
![N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)



![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)



![(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B11937278.png)
